(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine
Description
Properties
IUPAC Name |
(1S)-1-(2-diphenylphosphanylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJIPHGQGHIMM-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726977 | |
| Record name | (1S)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913196-43-7 | |
| Record name | (1S)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 913196-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine typically involves the reaction of (S)-1-phenylethanamine with chlorodiphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complexes
The ligand forms stable complexes with transition metals, influencing their reactivity:
Staudinger Ligation
While not directly studied for this compound, analogous phosphines participate in Staudinger ligation with azides. The mechanism involves:
-
Nucleophilic attack by the phosphine on the terminal nitrogen of the azide, forming a phosphazide intermediate.
-
Nitrogen extrusion and phosphine oxidation, yielding an iminophosphorane .
Radical Reactions
In radical difunctionalization of ethylene, diphosphines like (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine stabilize transient metal-radical intermediates, enabling C–P bond formation (e.g., in synthesizing 1,2-bisphosphinoethanes) .
Comparative Analysis with Analogous Ligands
The ligand’s performance is benchmarked against structurally similar compounds:
Synthetic Utility in Photoluminescence
Manganese(II) dihalide complexes incorporating this ligand exhibit strong photoluminescence. For example, the dibromide complex shows a total quantum yield (Φtotal) of 70%, attributed to ligand-to-metal charge transfer (LMCT) transitions .
Scientific Research Applications
Catalysis and Asymmetric Synthesis
Overview : The compound serves as a ligand in the formation of metal complexes, enhancing catalytic activity in various reactions. Its phosphorus atom can coordinate with transition metals, making it valuable in catalysis.
- Metal Complex Formation : (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine has been utilized to synthesize air-stable tetrahedral manganese(II) dihalide complexes. These complexes exhibit high total quantum yields, with studies reporting yields up to 70% for certain dibromide complexes.
- Fluoromethyl Phosphonium Salts Synthesis : The compound is also involved in the synthesis of fluoromethyl phosphonium salts, where it reacts with fluoroiodomethane. This reaction yields products with high efficiency (60-99% yield), demonstrating its utility in organic synthesis.
Biological and Interaction Studies
Overview : The reactivity of this compound towards various biological substrates is under investigation, highlighting its potential applications in medicinal chemistry.
- Coordination Capabilities : The diphenylphosphino group enhances the compound's ability to form complexes with transition metals, which is crucial for understanding its role in catalysis and potential biological interactions. Interaction studies focus on its reactivity and binding properties, which may lead to applications in drug design and development.
Comparative Analysis of Structural Analogues
The following table illustrates notable compounds that share structural features with this compound, highlighting their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine | Enantiomer of (S)-1 | Different chiral configuration affects reactivity and selectivity in catalysis |
| (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine | Dimethylated amine | Enhanced solubility and potential for different biological activity |
| 1-(2-Diphenylphosphino)benzene | Simplified structure | Lacks the ethanamine moiety but retains coordination properties |
Experimental Procedures
Methods of Synthesis :
- The synthesis of this compound typically involves the reaction of diphenylphosphine with appropriate amines under controlled conditions. Characterization techniques such as single-crystal X-ray diffraction are used to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine involves its coordination to transition metal centers, forming chiral metal complexes. These complexes facilitate enantioselective reactions by providing a chiral environment around the metal center. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
- Molecular Formula : C₂₀H₂₀NP (MW 305.35) .
- CAS : 192057-60-6 .
- Key Differences :
- The (R)-enantiomer exhibits opposite stereochemistry at the ethanamine center, leading to mirrored catalytic behavior. For example, in asymmetric hydrogenation, it produces the opposite enantiomer of the product compared to the (S)-form .
- Application : Used in tandem with the (S)-enantiomer to study stereochemical outcomes in catalytic systems.
(S)-2-(Diphenylphosphino)-1-phenylethanaminium Tetrafluoroborate
CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE (dppen)
- Molecular Formula : C₂₆H₂₂P₂ (MW 396.4) .
- CAS : 983-80-2.
- Key Differences: Contains two diphenylphosphino groups on a rigid ethylene backbone, making it a bidentate ligand. Lacks the ethanamine group, reducing chelation flexibility. Commonly used in coordination chemistry for stabilizing metal complexes with square-planar geometries .
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine
2-(Diphenylphosphino)ethanamine
Tabulated Comparison of Key Properties
Biological Activity
(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine, a chiral compound with the formula C₂₀H₂₀NP, is notable for its applications in asymmetric synthesis and catalysis. Its diphenylphosphino group enhances its coordination capabilities, making it a valuable ligand in metal-catalyzed reactions. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and potential applications.
- Molecular Formula : C₂₀H₂₀NP
- Molecular Weight : 305.35 g/mol
- Structure : The compound features a diphenylphosphino group attached to a phenyl ring and an ethanamine backbone.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its role as a ligand in various catalytic processes. Its ability to form complexes with transition metals is crucial for enhancing catalytic efficiency in organic reactions.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Metal Complex Formation | Forms stable complexes with transition metals, enhancing catalytic properties. |
| Asymmetric Synthesis | Utilized as a chiral ligand in asymmetric catalysis, improving selectivity. |
| Reactivity Studies | Exhibits reactivity towards various substrates, influencing biological pathways. |
The mechanism of action for this compound involves its interaction with metal centers, facilitating various transformations in organic synthesis. The phosphorus atom's coordination capability allows it to stabilize transition states during catalysis.
Case Study: Catalytic Activity
In recent studies, this compound was used to synthesize air-stable tetrahedral manganese(II) dihalide complexes. These complexes demonstrated a total quantum yield of up to 70%, indicating significant potential for applications in photoluminescence and catalysis.
Comparative Analysis with Similar Compounds
The compound shares structural features with other phosphine-based ligands, which also exhibit notable biological activities. Below is a comparison table highlighting similarities and differences.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine | Enantiomer of (S)-1 | Different chiral configuration affects reactivity and selectivity. |
| (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine | Dimethylated amine | Enhanced solubility and potential for different biological activity. |
| 1-(2-Diphenylphosphino)benzene | Simplified structure | Lacks the ethanamine moiety but retains coordination properties. |
Research Findings
Recent literature has emphasized the importance of the diphenylphosphino group in enhancing the biological activity of related compounds. For instance, studies have shown that modifications at the para position on phenyl moieties can significantly influence antifungal activity by altering lipophilicity and electronic properties .
Q & A
Q. How can researchers synthesize (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine with high enantiomeric purity?
Methodological Answer: The compound is typically synthesized via chiral resolution of racemic mixtures using chiral auxiliaries like tartaric acid derivatives . For enantiopure production, asymmetric catalysis or enantioselective phosphorylation steps may be employed. Key parameters include:
- Chiral resolution : Use (L)- or (D)-tartaric acid to separate enantiomers via crystallization .
- Catalytic asymmetric synthesis : Employ palladium or ruthenium catalysts with chiral ligands to control stereochemistry .
- Characterization : Verify enantiomeric excess (ee) using chiral HPLC or polarimetry (e.g., specific rotation: −40° for related chiral amines) .
Q. What are the critical handling and storage protocols for this air-sensitive compound?
Methodological Answer: Due to its air sensitivity and potential degradation:
- Storage : Keep under inert gas (Ar/N₂) at 2–8°C in sealed, amber vials to prevent oxidation .
- Handling : Use gloveboxes or Schlenk lines for synthesis and purification. Avoid prolonged exposure to moisture .
- Safety : Wear nitrile gloves, goggles, and lab coats. Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How is the compound characterized structurally and chemically?
Methodological Answer: Key characterization techniques include:
- NMR spectroscopy : Analyze ¹H/³¹P NMR to confirm the diphenylphosphino group and stereochemistry .
- X-ray crystallography : Resolve crystal structures to validate the (S)-configuration .
- Mass spectrometry : Confirm molecular weight (C₂₀H₂₀NP, FW: 305.35) .
- Thermal analysis : Monitor decomposition via TGA (stable up to 120°C under inert conditions) .
Advanced Research Questions
Q. What role does this compound play in asymmetric catalysis, and how can its catalytic efficiency be optimized?
Methodological Answer: The compound acts as a chiral ligand in transition-metal catalysis (e.g., Ru or Pd complexes) for asymmetric hydrogenation or C–C bond formation . Optimization strategies:
- Ligand-metal ratio : Test molar ratios (1:1 to 1:3) to balance activity and enantioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce ee. Screen solvents systematically .
- Substrate scope : Evaluate steric/electronic effects of substrates (e.g., aryl vs. alkyl groups) on turnover number (TON) .
Q. How can researchers address contradictions in reported catalytic activity data for this ligand?
Methodological Answer: Contradictions often arise from variations in experimental conditions. Resolve discrepancies via:
- Reproducibility checks : Replicate reactions under identical conditions (temperature, pressure, solvent) .
- Impurity analysis : Use HPLC or ICP-MS to detect trace metal contaminants (e.g., Fe, Pd) that alter catalytic cycles .
- Computational modeling : Compare DFT-calculated activation energies with experimental yields to identify mechanistic outliers .
Q. What computational methods are suitable for studying the ligand’s coordination behavior and reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Model metal-ligand bond distances (e.g., Ru–P bond ~2.3 Å) and electron distribution .
- Molecular Dynamics (MD) : Simulate solvent effects on ligand conformation during catalysis .
- NBO Analysis : Identify hyperconjugative interactions influencing enantioselectivity .
Q. How can the ligand’s stability under harsh reaction conditions (e.g., high temperature/pressure) be improved?
Methodological Answer:
- Ligand modification : Introduce electron-withdrawing groups (e.g., CF₃) to the phenyl rings to enhance oxidative stability .
- Encapsulation : Use mesoporous silica or MOFs to protect the ligand during reactions .
- In situ monitoring : Employ Raman spectroscopy to detect ligand degradation intermediates .
Safety and Regulatory Compliance
Q. What are the ecotoxicological risks associated with this compound, and how can they be mitigated?
Methodological Answer:
- Risk assessment : The compound’s logP (1.31) suggests moderate bioaccumulation potential. Conduct Daphnia magna toxicity assays (LC₅₀ < 10 mg/L indicates high hazard) .
- Mitigation : Use closed-loop reaction systems to minimize environmental release. Neutralize waste with Fenton’s reagent before disposal .
Q. How should researchers comply with regulatory requirements for international shipping?
Methodological Answer:
- Classification : UN 2922 (Toxic, Category 8), Packing Group III .
- Documentation : Include SDS with GHS hazard codes (H314: Causes severe skin burns) and emergency contact numbers .
Comparative Studies
Q. How does this ligand compare to Josiphos ligands in asymmetric catalysis?
Methodological Answer:
- Steric effects : The diphenylphosphino group provides greater rigidity than ferrocenyl Josiphos ligands, improving enantioselectivity in bulky substrate reactions .
- Electronic effects : Higher electron density at the phosphorus atom enhances metal-ligand π-backbonding in hydrogenation .
- Benchmarking : Compare TON and ee in model reactions (e.g., ketone hydrogenation) under standardized conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
